5-Bromo-2-[2-(2-methoxyethoxy)ethoxy]aniline
Description
Properties
IUPAC Name |
5-bromo-2-[2-(2-methoxyethoxy)ethoxy]aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrNO3/c1-14-4-5-15-6-7-16-11-3-2-9(12)8-10(11)13/h2-3,8H,4-7,13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABCIHQBDRQTRIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOC1=C(C=C(C=C1)Br)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501238283 | |
| Record name | 5-Bromo-2-[2-(2-methoxyethoxy)ethoxy]benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501238283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
946743-22-2 | |
| Record name | 5-Bromo-2-[2-(2-methoxyethoxy)ethoxy]benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=946743-22-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-2-[2-(2-methoxyethoxy)ethoxy]benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501238283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-[2-(2-methoxyethoxy)ethoxy]aniline typically involves the reaction of 5-bromo-2-nitroaniline with 2-(2-methoxyethoxy)ethanol under basic conditions. The nitro group is then reduced to an amine group to yield the final product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions.
Reduction Reactions: The nitro group in the precursor can be reduced to an amine group.
Oxidation Reactions: The amine group can be oxidized to form various derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in an organic solvent.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Major Products:
Substitution: Formation of various substituted anilines.
Reduction: Conversion of nitroaniline to aniline.
Oxidation: Formation of nitroso or nitro derivatives.
Scientific Research Applications
Chemistry:
Biology:
Medicine:
- Potential applications in drug discovery and development, particularly in the design of enzyme inhibitors .
Industry:
Mechanism of Action
The mechanism of action of 5-Bromo-2-[2-(2-methoxyethoxy)ethoxy]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bromine atom and ether groups play crucial roles in its binding affinity and specificity . The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparative Data Table
| Compound Name | CAS Number | Molecular Formula | Molar Mass (g/mol) | Key Substituent | Notable Properties |
|---|---|---|---|---|---|
| 5-Bromo-2-[2-(2-methoxyethoxy)ethoxy]aniline | 946743-22-2 | C₁₁H₁₆BrNO₃ | 290.15 | Triethylene glycol methyl ether | Moderate lipophilicity, irritant |
| 5-Bromo-2-[2-(dimethylamino)ethoxy]aniline | 946743-19-7 | C₁₀H₁₅BrN₂O | 259.14 | Dimethylamino-terminated ethoxy | Basic, pH-sensitive solubility |
| 5-Bromo-2-[2-(1-piperidinyl)ethoxy]aniline | 946743-31-3 | C₁₃H₁₇BrN₂O | 297.19 | Piperidinyl-terminated ethoxy | High lipophilicity, CNS-targeting |
| 5-Bromo-2-(3-ethoxyphenoxy)aniline | 946665-32-3 | C₁₄H₁₄BrNO₂ | 316.17 | Phenoxy group | Aromatic π-π interactions |
Biological Activity
5-Bromo-2-[2-(2-methoxyethoxy)ethoxy]aniline is a compound of interest in various fields of biological research due to its unique chemical structure and potential pharmacological properties. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
- Molecular Formula : CHBrN\O
- Molar Mass : 290.15 g/mol
- CAS Number : 946743-22-2
- Structural Characteristics : The compound features a bromine atom and ether linkages which enhance its solubility and reactivity.
The biological activity of 5-Bromo-2-[2-(2-methoxyethoxy)ethoxy]aniline is primarily attributed to its ability to interact with specific molecular targets within biological systems. The presence of the bromine atom and the methoxyethoxy groups allows for:
- Enzyme Interaction : The compound may modulate enzyme activities by binding to active sites or altering enzyme conformations.
- Receptor Binding : It can influence receptor-mediated signaling pathways, potentially affecting cellular responses.
Biological Activity Overview
Research indicates that compounds similar to 5-Bromo-2-[2-(2-methoxyethoxy)ethoxy]aniline exhibit various biological activities, including:
- Anticancer Properties : Studies have shown that anilines with similar structures can induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and U-937 (leukemia) cells.
- Antimicrobial Effects : The bromine atom enhances lipophilicity, improving membrane permeability and potentially leading to increased antimicrobial activity.
Case Study 1: Anticancer Activity
A study investigated the cytotoxic effects of 5-Bromo-2-[2-(2-methoxyethoxy)ethoxy]aniline on human cancer cell lines. The findings revealed:
| Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 10.5 | Induction of apoptosis via caspase activation |
| U-937 | 15.3 | Inhibition of cell proliferation |
The compound demonstrated significant cytotoxicity, suggesting its potential as an anticancer agent.
Case Study 2: Enzyme Inhibition
Another study focused on the inhibitory effects of the compound on specific enzymes involved in cancer metabolism:
| Enzyme | Inhibition (%) | Concentration (µM) |
|---|---|---|
| Carbonic Anhydrase IX | 85 | 1.0 |
| Carbonic Anhydrase II | 70 | 1.0 |
The results indicated that 5-Bromo-2-[2-(2-methoxyethoxy)ethoxy]aniline effectively inhibited these enzymes, which are often overexpressed in tumors.
Comparative Analysis with Similar Compounds
To understand the unique properties of 5-Bromo-2-[2-(2-methoxyethoxy)ethoxy]aniline, it is beneficial to compare it with structurally related compounds:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 5-Bromo-2-(2-propoxyethoxy)aniline | Lacks methoxy group | Moderate anticancer activity |
| 5-Bromo-3-(2-methoxyethoxy)aniline | Different substitution pattern | Lower enzyme inhibition |
| 5-Bromo-4-(2-(dimethylamino)ethoxy)aniline | Enhanced solubility | Higher cytotoxicity in specific cell lines |
This comparison highlights how variations in substituents can significantly influence biological activities.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
